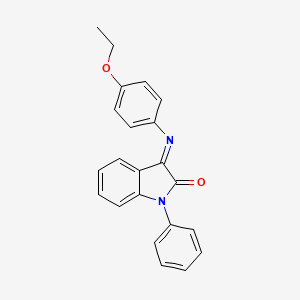

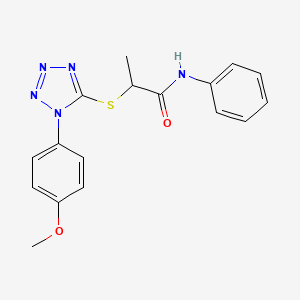

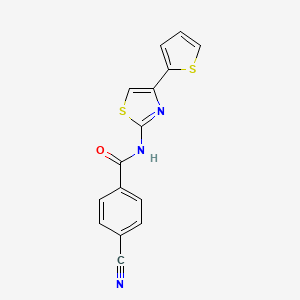

5-bromo-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)nicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivatives

Research into the synthesis of nicotinamide derivatives and related compounds focuses on creating new molecules with potential biological or physical applications. For example, Kabat et al. (1987) discussed the synthesis of nicotinamide nucleoside analogues, highlighting methods to create structurally related compounds with potential biochemical relevance (Kabat, Pankiewicz, & Watanabe, 1987). Similarly, Joshi et al. (2010) explored the synthesis and biological studies on some fused pyrazoles and their ethoxyphthalimide derivatives, providing insights into the creation of nicotinamide-related compounds with potential antimicrobial and antiviral properties (Joshi, Sain, Thadhaney, Ojha, Hussain, & Talesara, 2010).

Biological Activities

The role of nicotinamide derivatives in biological systems is a significant area of research. Studies such as those by Babault et al. (2018) on bisubstrate inhibitors of Nicotinamide N-Methyltransferase (NNMT) highlight the importance of these compounds in modulating physiological and pathological processes (Babault, Allali-Hassani, Li, Fan, Yue, Ju, Liu, Vedadi, Liu, & Jin, 2018). This research provides a foundation for developing therapeutic agents targeting NNMT-related pathways.

Physicochemical Studies

Investigations into the physicochemical properties of nicotinamide derivatives, such as those by Stagni et al. (2008), who reported on the color tuning of iridium tetrazolate complexes, showcase the application of these compounds in materials science and photophysics (Stagni, Colella, Palazzi, Valenti, Zacchini, Paolucci, Marcaccio, Albuquerque, & De Cola, 2008). Such studies contribute to the development of new materials and devices with specific optical properties.

Wirkmechanismus

Target of Action

The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging, making NAMPT an attractive therapeutic target for the treatment of a diverse array of diseases .

Mode of Action

The compound interacts with its target, NAMPT, by binding to the active site of the enzyme. This interaction can lead to the inhibition of the enzyme’s activity

Biochemical Pathways

The compound affects the NAD+ salvage pathway by inhibiting the activity of NAMPT . This can lead to a decrease in the levels of NAD+, which is a crucial cofactor in various biological processes including energy metabolism and cell survival . The downstream effects of this inhibition are complex and can vary depending on the specific cellular context.

Pharmacokinetics

Given its structural similarity to other pyrazole and imidazole derivatives , it is likely to be well-absorbed and distributed throughout the body. The compound may undergo metabolic transformations, and its excretion pathways remain to be determined.

Result of Action

The inhibition of NAMPT by the compound can lead to a decrease in NAD+ levels, affecting various cellular processes. This can result in altered cell metabolism, reduced cell survival, and potentially, cell death . The exact molecular and cellular effects can vary depending on the specific cellular context and the concentration of the compound.

Eigenschaften

IUPAC Name |

5-bromo-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN5O/c1-22-15(2-3-21-22)12-4-11(6-18-8-12)7-20-16(23)13-5-14(17)10-19-9-13/h2-6,8-10H,7H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEJYMCATPJTCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3Ar,6aR)-2-benzyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B2921361.png)

![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)

![N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(2,3,4-trimethoxyphenyl)methanone](/img/structure/B2921381.png)